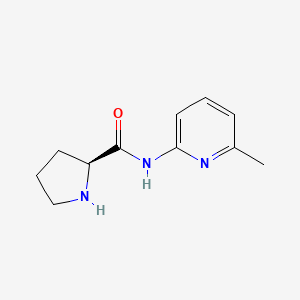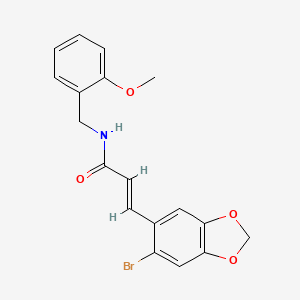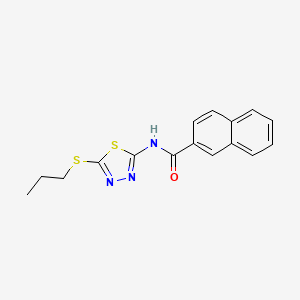![molecular formula C17H19N3O2 B2784154 4-[(1-苯甲酰吡咯啉-3-基)氧基]-2,6-二甲基嘧啶 CAS No. 2097873-56-6](/img/structure/B2784154.png)
4-[(1-苯甲酰吡咯啉-3-基)氧基]-2,6-二甲基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and applications. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound involves the use of the pyrrolidine ring, which is a nitrogen heterocycle. The synthesis strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by the pyrrolidine ring. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学研究应用
合成和生物活性
已经合成嘧啶衍生物并评估了其杀虫和抗菌潜力。例如,嘧啶连接的吡唑杂环化合物的合成显示出显著的生物活性,表明嘧啶化合物在开发新型杀虫剂和抗菌剂方面的潜力(Deohate & Palaspagar, 2020)。
抗肿瘤和抗叶酸活性
嘧啶衍生物也已被设计为抗肿瘤剂,通过抑制二氢叶酸还原酶 (DHFR) 和胸苷酸合成酶 (TS) 等关键酶。这些化合物由于对肿瘤细胞系具有双重抑制作用和显着效力而在癌症治疗中显示出前景 (Gangjee 等,2005)。
DNA 结合和抗菌活性
另一个应用领域包括 DNA 结合和抗菌活性。研究表明,席夫碱配体及其金属配合物表现出显着的 DNA 结合行为,展示了设计靶向遗传物质的药物的潜力。这些化合物还对各种细菌菌株显示出有希望的抗菌活性,表明它们在抗菌治疗中的用途 (El-Gammal 等,2021)。
催化和光学性质
正在研究嘧啶衍生物的催化性质和光学应用。对新合成方法的探索,例如在水中进行无催化剂合成,突出了生产基于嘧啶的化合物的环境效益和效率。这些方法为开发在催化和光电子学中具有潜在应用的新材料铺平了道路 (Rahmati & Khalesi, 2012)。
未来方向
作用机制
Target of Action
The primary target of 4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine is PDE4B2 , a subtype of the phosphodiesterase 4 (PDE4) family . PDE4 is an enzyme that plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes.
Mode of Action
4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine binds to the catalytic domain of PDE4B2. Its oxyborolane moiety chelates with the catalytic bimetallic center and overlaps with the phosphate in cAMP during the hydrolysis process. The interaction extends into the adenine pocket .
Biochemical Pathways
The compound’s action on PDE4B2 affects the cAMP signaling pathway. By inhibiting PDE4, it prevents the degradation of cAMP, leading to an increase in intracellular cAMP levels . This, in turn, leads to the phosphorylation of cAMP response element-binding protein in human monocytes and a decrease in extracellular signal-regulated kinase phosphorylation in human T cells .
Pharmacokinetics
Its ability to penetrate the skin and inhibit transcription of certain interleukins suggests it may have good bioavailability .
Result of Action
The compound’s action results in the inhibition of the release of tumor necrosis factor-alpha, interleukins (IL)-23, IL-17, interferon-gamma, IL-4, IL-5, IL-13, and IL-22. These cytokines are associated with pathological changes in skin structure and barrier function, as well as immune dysregulation in atopic dermatitis and psoriasis .
Action Environment
The compound’s ability to penetrate the skin suggests that it may be used topically and could be influenced by factors such as skin ph, temperature, and moisture .
属性
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-10-16(19-13(2)18-12)22-15-8-9-20(11-15)17(21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXACZUMZYKOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Benzoylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Cyclopentylsulfanyl)-5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B2784072.png)

![3-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2784075.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-methylcyclopropane-1-carboxylate](/img/structure/B2784077.png)
![6-Phenyl-5-((2,4,6-triisopropylphenyl)thio)imidazo[2,1-b]thiazole](/img/structure/B2784078.png)
![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784079.png)


![3-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzoic acid](/img/structure/B2784088.png)
![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2784089.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B2784090.png)

![N-[5-[1-(2-Chloroacetyl)piperidin-3-yl]-1H-pyrazol-4-yl]benzamide](/img/structure/B2784094.png)